N2-Isopropyl-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
N2-Isopropyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Isopropyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as heterogeneous catalysts. This reaction is carried out in refluxing water for approximately 10 hours, yielding the desired product with good to excellent yields (up to 95%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of nanocatalysts, such as magnesium oxide nanoparticles, is a promising approach for scaling up the synthesis due to their efficiency and ability to facilitate reactions under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N2-Isopropyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N2-Isopropyl-1,3,4-thiadiazole-2,5-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-Isopropyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-diamine: A closely related compound with similar biological activities.
N2,N2-Diisopropyl-1,3,4-thiadiazole-2,5-diamine:
Uniqueness
N2-Isopropyl-1,3,4-thiadiazole-2,5-diamine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C5H10N4S |
---|---|
Molecular Weight |
158.23 g/mol |
IUPAC Name |
2-N-propan-2-yl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C5H10N4S/c1-3(2)7-5-9-8-4(6)10-5/h3H,1-2H3,(H2,6,8)(H,7,9) |
InChI Key |
ZUCMDVJSAINOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NN=C(S1)N |
Origin of Product |
United States |
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